molecular formula C8H5N3O3 B1455302 Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- CAS No. 35188-04-6

Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-

Cat. No. B1455302
CAS RN: 35188-04-6
M. Wt: 191.14 g/mol
InChI Key: PRDMSGUWTREZFK-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-2-carboxylic acid is a unique chemical compound with the empirical formula C8H5N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . This compound has been used in the design and synthesis of a new tailor-made fluorescent core for high-performance OLEDs .


Synthesis Analysis

The synthesis of Pyrido[2,3-b]pyrazine-2-carboxylic acid involves fine-tuning the band gap of the versatile pyrido[2,3-b]pyrazine family, which exhibits a wide range of emissions spanning the entire visible region from blue to red . By choosing reasonable donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained .


Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazine-2-carboxylic acid is represented by the SMILES string OC(C1=CN=C2N=CC=CC2=N1)=O . The InChI key for this compound is MTLXFMCARORZEF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of Pyrido[2,3-b]pyrazine-2-carboxylic acid is 175.14 . Other physical and chemical properties are not explicitly mentioned in the sources.

Scientific Research Applications

Synthesis of Novel Derivatives

The chemical compound Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- has been used as a precursor in the synthesis of various novel derivatives. These include 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, expected to exhibit antihypertensive activity (Kumar & Mashelkar, 2008), and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Structural and Supramolecular Analysis

The structural and supramolecular aspects of pyrazinecarboxylic acids have been analyzed, revealing the recurrence of specific supramolecular synthons and hydrogen bonding patterns. This analysis aids in understanding the molecular features and supramolecular assembly, contributing to crystal engineering strategies (Peddy Vishweshwar, A. Nangia, & V. Lynch, 2002). Furthermore, carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazines have been synthesized and structurally characterized, showcasing their ability to form supramolecular polymers and complexes via hydrogen bonding and metal coordination (Lingwei Kong et al., 2012).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-7-5(8(13)14)10-4-2-1-3-9-6(4)11-7/h1-3H,(H,13,14)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDMSGUWTREZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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